molecular formula C20H24N4O3 B2849198 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea CAS No. 1448052-98-9

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea

Cat. No.: B2849198
CAS No.: 1448052-98-9
M. Wt: 368.437
InChI Key: AAMCGDAWDLLDRY-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
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Scientific Research Applications

Catalytic Processes and Synthesis of Heterocyclic Compounds

One study highlights the use of urea as a novel organo-catalyst in the eco-friendly synthesis of diverse and densely functionalized heterocyclic scaffolds, such as 2-amino-3-cyano-4H-pyrans and pyran-annulated compounds (Brahmachari & Banerjee, 2014). This process demonstrates the role of urea-based compounds in facilitating multicomponent reactions that are significant for pharmaceutical chemistry.

Antimicrobial and Anticancer Activities

Research on urea derivatives also explores their potential in antimicrobial and anticancer applications. For instance, novel 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, revealing promising anticancer properties (Gaudreault et al., 1988). Similarly, the synthesis and biological activity assessment of some aza-uracil derivatives have contributed to the development of compounds with potential antimicrobial properties (El‐Barbary et al., 2011).

Crystal Structure and Molecular Docking Studies

The crystal structure of similar compounds, such as azimsulfuron, has been elucidated to understand their molecular architecture and interactions, which are crucial for designing compounds with specific biological activities (Jeon et al., 2015). Moreover, molecular docking studies of urea derivatives like N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide have been conducted to explore their inhibitory potential against specific enzymes, demonstrating their utility in drug discovery processes (Pillai et al., 2017).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-20(22-14-7-8-18-19(10-14)27-12-26-18)21-11-15-9-17(13-5-6-13)24(23-15)16-3-1-2-4-16/h7-10,13,16H,1-6,11-12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMCGDAWDLLDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.